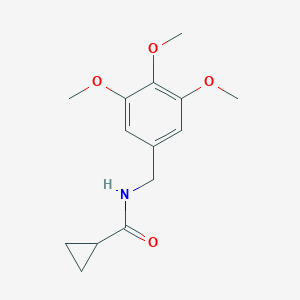
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide typically involves the reaction of cyclohexylamine with 2-(5-methyl-3-nitro-pyrazol-1-yl)acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the acetamide position.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-2-(3-nitro-pyrazol-1-yl)-acetamide: Similar structure but lacks the methyl group.
N-Cyclohexyl-2-(5-methyl-3-amino-pyrazol-1-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.
N-Cyclohexyl-2-(5-methyl-3-nitro-pyrazol-1-yl)-propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the nitro group, for example, can influence the compound’s reactivity and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C12H18N4O3 |
|---|---|
Poids moléculaire |
266.3g/mol |
Nom IUPAC |
N-cyclohexyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-9-7-11(16(18)19)14-15(9)8-12(17)13-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,13,17) |
Clé InChI |
ICMKCODZEGIFFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-] |
Solubilité |
39.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide](/img/structure/B403707.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403708.png)
![2-[3,4-Bis(methyloxy)phenyl]-3-({4-nitrophenyl}carbonyl)-1,3-thiazolidine](/img/structure/B403710.png)
![tert-butyl 2-[N-(4-iodo-2-methylphenyl)carbamoyl]pyrrolidinecarboxylate](/img/structure/B403711.png)

![N-[4-(diethylamino)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B403717.png)
![N-(4-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403719.png)
![Benzaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B403723.png)
![3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B403724.png)

![5-[4-(Dimethylamino)benzylidene]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403726.png)

![4-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B403728.png)

